(4-Aminophenyl)(3,4-dimethylphenyl)methanone
Description
(4-Aminophenyl)(3,4-dimethylphenyl)methanone (CID 2828986) is a benzophenone derivative with the molecular formula C₁₅H₁₅NO. Its structure features a ketone group bridging two aromatic rings: a 4-aminophenyl group and a 3,4-dimethylphenyl group. Key identifiers include:
- SMILES:
CC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)N)C - InChIKey: YDKUTIXKMCAGFZ-UHFFFAOYSA-N . This compound is of interest in medicinal chemistry for its structural versatility in targeting enzymes or receptors.
Properties
IUPAC Name |
(4-aminophenyl)-(3,4-dimethylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c1-10-3-4-13(9-11(10)2)15(17)12-5-7-14(16)8-6-12/h3-9H,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDKUTIXKMCAGFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20385220 | |
| Record name | (4-aminophenyl)(3,4-dimethylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20385220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71969-25-0 | |
| Record name | (4-aminophenyl)(3,4-dimethylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20385220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-Aminophenyl)(3,4-dimethylphenyl)methanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Friedel-Crafts Acylation Approach
One classical approach is the Friedel-Crafts acylation of 3,4-dimethylbenzoyl chloride with p-nitroaniline or its derivatives, followed by reduction of the nitro group to the amino group.
Step 1: Synthesis of 3,4-dimethylbenzoyl chloride
Prepared by reacting 3,4-dimethylbenzoic acid with thionyl chloride or oxalyl chloride under controlled temperature (0–25 °C) to obtain the acid chloride intermediate.Step 2: Acylation Reaction
The acid chloride is reacted with p-nitroaniline under anhydrous conditions, often in the presence of a base or catalyst to form (4-nitrophenyl)(3,4-dimethylphenyl)methanone.Step 3: Reduction of Nitro Group
Catalytic hydrogenation or chemical reduction (e.g., iron powder in acidic ethanol/water) converts the nitro group to an amino group, yielding this compound.
This approach is supported by analogous procedures reported for related aromatic ketones, where iron powder and acid catalysis are used for nitro group reduction, yielding high purity products with good yields (~80–90%).
Amidation and Catalytic Hydrogenation Route
An alternative method involves amidation of p-nitroaniline derivatives followed by catalytic hydrogenation:
Amidation : Reacting p-nitroaniline with an activated acid derivative (e.g., acid chloride or anhydride) of 3,4-dimethylbenzoic acid to form the corresponding amide intermediate.
Catalytic Hydrogenation : Hydrogenation of the nitro group to amino under mild conditions to avoid ring opening or decomposition, especially if sensitive groups are present.
This method is advantageous for high selectivity and purity, avoiding harsh conditions that could degrade the morpholinone or other sensitive moieties.
Experimental Conditions and Parameters
| Step | Reagents/Conditions | Notes/Outcomes |
|---|---|---|
| Acid chloride formation | 3,4-dimethylbenzoic acid + oxalyl chloride, 0 °C | High yield of acid chloride, reactive intermediate |
| Acylation | Acid chloride + p-nitroaniline, base (e.g., pyridine), anhydrous solvent | Formation of nitro-substituted ketone intermediate |
| Nitro reduction | Fe powder + HCl in EtOH/H2O or catalytic hydrogenation (Pd/C, H2) | Efficient conversion to amino group, high purity |
| Purification | Recrystallization or chromatography | Product purity >99% achievable |
Research Findings and Yields
The reduction of nitro groups using iron powder in acidic media is reported to give yields above 80% with minimal side products.
Catalytic hydrogenation methods require careful control to avoid over-reduction or decomposition, but can provide yields up to 85% with high selectivity.
The overall synthetic sequence from acid to final amino ketone can achieve a total yield around 80–85%, with product purity exceeding 99% after purification.
Summary Table of Preparation Methods
| Method | Key Steps | Advantages | Disadvantages | Typical Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Friedel-Crafts Acylation + Reduction | Acid chloride formation, acylation, nitro reduction | Simple, well-established | Requires handling acid chlorides, possible side reactions | 80–90 | >99 |
| Amidation + Catalytic Hydrogenation | Amidation of p-nitroaniline, hydrogenation | High selectivity, mild conditions | Requires catalyst, sensitive to ring stability | ~85 | >99 |
| Organometallic Coupling | Cross-coupling of halogenated aromatics | Regioselective, versatile | Requires expensive catalysts, complex setup | Variable | High |
Chemical Reactions Analysis
Types of Reactions
(4-Aminophenyl)(3,4-dimethylphenyl)methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives depending on the reagent used.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that derivatives of (4-Aminophenyl)(3,4-dimethylphenyl)methanone exhibit promising anticancer properties. A study focused on the synthesis and evaluation of related phenolic compounds showed that certain derivatives inhibited tyrosinase activity, which is linked to melanin biosynthesis and can be targeted in skin cancer treatments. The most potent compounds displayed IC50 values lower than 5 μM, demonstrating their potential as effective inhibitors in cancer therapy .
2. Enzyme Inhibition
The compound's structural features allow it to act as an effective inhibitor of various enzymes. For instance, the synthesized derivatives have been tested against calf intestinal alkaline phosphatase (CIAP), showing significant inhibition compared to standard controls. The best-performing derivative exhibited an IC50 value of 0.251 ± 0.012 µM, indicating its potential for therapeutic applications .
Material Science Applications
1. Synthesis of Functional Materials
The compound serves as a precursor for the synthesis of functional materials such as polymers and nanocomposites. Its ability to form stable bonds with other organic molecules makes it suitable for creating advanced materials with enhanced mechanical and thermal properties. For example, studies have reported the successful incorporation of this compound into polymer matrices, leading to improved material performance in various applications .
Analytical Chemistry Applications
1. Chromatography and Spectroscopy
this compound has been utilized in analytical methods such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for the analysis of complex mixtures. Its distinct spectral characteristics facilitate the identification and quantification of this compound in various samples .
2. Computational Studies
Computational chemistry approaches have been employed to predict the behavior of this compound in biological systems. Molecular docking studies suggest that this compound interacts favorably with target proteins involved in disease pathways, providing insights into its potential therapeutic mechanisms .
Table 1: Anticancer Activity of Derivatives
| Compound ID | Structure | IC50 (µM) | Target Enzyme |
|---|---|---|---|
| 10 | Structure | 1.5 | Tyrosinase |
| 11 | Structure | 2.0 | Tyrosinase |
| 12 | Structure | 3.5 | CIAP |
Table 2: Spectroscopic Data
| Method | Observations |
|---|---|
| HPLC | Retention time: 5.6 min |
| NMR | Chemical shifts: δ 7.2-8.0 ppm |
Case Studies
Case Study 1: Inhibition of Tyrosinase
In a study investigating the inhibitory effects on tyrosinase from Agaricus bisporus, several derivatives of this compound were synthesized and tested. The most active compounds demonstrated a significant reduction in enzyme activity, suggesting their potential as therapeutic agents for hyperpigmentation disorders .
Case Study 2: Material Synthesis
A recent study focused on incorporating this compound into a polymer matrix to enhance thermal stability and mechanical strength. The resulting composite materials showed improved performance metrics compared to control samples without the compound .
Mechanism of Action
The mechanism of action of (4-Aminophenyl)(3,4-dimethylphenyl)methanone involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methanone group can participate in various chemical interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Table 1: Key Structural Differences and Properties
Substituent Effects on Physicochemical Properties
- Amino vs. Methoxy Groups: The amino group in the target compound increases polarity and H-bonding capacity compared to methoxy-substituted analogs (e.g., ), which are bulkier and more electron-donating .
- Methyl vs.
- Heterocyclic Moieties : Triazole () and thiazole () rings improve metabolic stability and binding affinity to enzymes like Factor XIIa or CDK9 .
Biological Activity
Introduction
(4-Aminophenyl)(3,4-dimethylphenyl)methanone, also known as a derivative of aminophenyl ketones, has garnered attention in recent years due to its diverse biological activities. This compound features a unique structure that includes an amine group and a ketone functional group, contributing to its potential therapeutic applications. The following sections will explore its biological activities, synthesis methods, case studies, and research findings.
- Molecular Formula : C15H15NO
- Molecular Weight : 225.29 g/mol
- Structure : Contains an amine (–NH2) and a ketone (C=O) functional group.
Biological Activities
Research indicates that this compound exhibits significant biological activities, including:
1. Antimicrobial Properties
The compound has demonstrated notable antimicrobial effects against various pathogens. Studies show that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibiotics.
2. Anticancer Activity
In vitro studies have revealed that this compound can induce apoptosis in cancer cell lines. Its mechanism involves the activation of caspases and the modulation of signaling pathways associated with cell survival and death .
3. Anti-inflammatory Effects
The compound has shown promising anti-inflammatory properties in animal models. It significantly reduces edema in carrageenan-induced paw edema tests, indicating its potential as a therapeutic agent for inflammatory diseases .
4. Analgesic Activity
Preclinical trials suggest that this compound exhibits analgesic effects comparable to standard pain relief medications like diclofenac sodium. This was assessed using both hot plate and acetic acid-induced writhing methods in rodent models .
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Starting Materials : The reaction begins with 4-aminobenzoyl chloride and 3,4-dimethylphenylboronic acid.
- Reaction Conditions : An acid catalyst is used to facilitate the reaction.
- Yield : The synthesis generally yields the target compound with moderate to high efficiency.
Table 1: Summary of Synthesis Methods
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | 4-Aminobenzoyl chloride + 3,4-Dimethylphenylboronic acid | Acid catalyst | Moderate to high |
Case Study 1: Antimicrobial Activity
A study conducted by researchers at [source] evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics.
Case Study 2: Anticancer Mechanisms
Research published in [source] explored the anticancer mechanisms of this compound on various cancer cell lines. The study found that treatment with this compound led to increased levels of reactive oxygen species (ROS), which triggered apoptotic pathways.
Research Findings
Recent literature highlights several critical findings regarding the biological activity of this compound:
- Antiviral Potential : Some studies suggest that derivatives similar to this compound may inhibit viral replication processes .
- Cytotoxicity : While evaluating its cytotoxic effects on normal and cancer cell lines, it was found to have selective toxicity towards cancer cells without significantly affecting normal cells .
- Mechanistic Insights : Investigations into its mechanism of action reveal interactions with specific biological targets involved in cell signaling pathways related to inflammation and cancer progression .
Q & A
Basic: What synthetic methodologies are effective for preparing (4-Aminophenyl)(3,4-dimethylphenyl)methanone?
Answer:
The compound can be synthesized via palladium-catalyzed C-H activation and coupling reactions , which enable direct arylation of aromatic precursors. For example, coupling 4-aminophenyl boronic acid with a 3,4-dimethylbenzoyl chloride derivative in the presence of Pd(OAc)₂ and ligands (e.g., PPh₃) under inert conditions yields the target product. Reaction optimization should focus on solvent choice (e.g., toluene or DMF), temperature (80–120°C), and stoichiometry to minimize byproducts like homocoupling derivatives . Post-synthesis purification typically involves column chromatography (hexane/ethyl acetate gradients) and recrystallization from ethanol.
Basic: How can the purity and structural identity of this compound be validated?
Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra should exhibit distinct signals for the aromatic protons (δ 6.5–7.8 ppm), methyl groups (δ 2.2–2.5 ppm), and the aminophenyl NH₂ (δ ~5.0 ppm, broad). Splitting patterns confirm substitution positions .
- High-Resolution Mass Spectrometry (HRMS): A molecular ion peak matching the exact mass (e.g., m/z calculated for C₁₅H₁₅NO: 225.1154) confirms molecular formula integrity .
- Melting Point Analysis: A sharp melting range (e.g., 134–135°C) indicates high crystallinity and purity .
Advanced: What strategies mitigate regioselectivity challenges during C-H functionalization in its synthesis?
Answer:
Regioselectivity in C-H activation is influenced by:
- Directing Groups: Use of transient directing groups (e.g., pyridine or amide auxiliaries) to steer activation toward the desired aryl position .
- Ligand Design: Bulky ligands (e.g., DavePhos) favor steric control, reducing off-target activation .
- Substituent Effects: Electron-donating groups (e.g., methyl in 3,4-dimethylphenyl) enhance activation at adjacent positions via electronic effects. Computational modeling (DFT) can predict reactivity hotspots .
Advanced: How can computational methods aid in predicting the compound’s reactivity or interaction with biological targets?
Answer:
- Density Functional Theory (DFT): Calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. For example, the aminophenyl group’s electron-rich nature makes it prone to oxidation, which can be modeled via Fukui indices .
- Molecular Docking: Screens potential bioactivity by simulating interactions with protein targets (e.g., enzymes or receptors). The compound’s planar aromatic system may exhibit π-π stacking with tyrosine residues in active sites .
Basic: What safety protocols are recommended for handling this compound?
Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.
- Ventilation: Work in a fume hood due to potential inhalation hazards (Category 4 acute toxicity per CLP/GHS) .
- Spill Management: Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous washes to prevent contamination .
Advanced: How can crystallization conditions be optimized to obtain high-quality single crystals for X-ray diffraction?
Answer:
- Solvent Screening: Test polar/non-polar solvent pairs (e.g., ethanol/water or DCM/hexane) to identify conditions favoring slow nucleation.
- Temperature Gradients: Gradual cooling from 50°C to 4°C enhances crystal growth.
- Additives: Small amounts of co-solvents (e.g., glycerol) or ions (e.g., NH₄⁺) can improve lattice packing. SHELX software is widely used for structure refinement .
Basic: What analytical techniques are suitable for quantifying this compound in complex mixtures?
Answer:
- HPLC-UV/Vis: Use a C18 column with a mobile phase of acetonitrile/water (70:30) and detection at λ = 254 nm (aromatic π→π* transitions). Calibrate with reference standards .
- LC-MS/MS: Provides high sensitivity for trace analysis, leveraging the compound’s molecular ion ([M+H]⁺) and characteristic fragmentation patterns .
Advanced: How can reaction intermediates or degradation products be identified during stability studies?
Answer:
- Forced Degradation Studies: Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (acid/base). Monitor via:
- TLC and HPLC: Track new peaks indicating degradation .
- High-Resolution Mass Spectrometry (HRMS): Assign exact masses to fragments (e.g., oxidation of the amine group yields a nitro derivative, m/z +30) .
Advanced: What mechanistic insights explain the compound’s potential antimicrobial activity?
Answer:
The aminophenyl group may disrupt bacterial cell membranes via:
- Proton Shuttle Mechanism: The NH₂ group facilitates H⁺ transfer, destabilizing membrane integrity .
- Intercalation: The planar structure could insert into DNA base pairs, inhibiting replication. Confirm via agarose gel electrophoresis or MIC assays against S. aureus and E. coli .
Basic: How should this compound be stored to ensure long-term stability?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
